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Compound of Interest

Compound Name: Eupatin

Cat. No.: B013028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Eupatin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a

naturally occurring flavone with significant therapeutic potential, particularly noted for its anti-

inflammatory and potential anticancer properties. A thorough understanding of its structural and

physicochemical characteristics is paramount for its development as a therapeutic agent. This

technical guide provides a comprehensive overview of the spectroscopic data of Eupatin,

focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. Detailed experimental protocols for acquiring such data are also presented,

alongside a visualization of its implicated anti-inflammatory signaling pathway.

Chemical Structure and Properties
IUPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one

Molecular Formula: C₁₈H₁₆O₈[1][2]

Molecular Weight: 360.3 g/mol [1]

CAS Number: 19587-65-6[1]
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A complete, unified set of spectroscopic data for Eupatin is not readily available in a single

public source. The following tables summarize the available data compiled from various

sources. Researchers should be aware that variations in experimental conditions (e.g., solvent,

instrument) can cause slight shifts in spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H-NMR Spectroscopic Data of Eupatin

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-8 6.56 s

H-2' 7.31 d 2.0

H-5' 6.96 d 8.4

H-6' 7.50 dd 8.4, 2.0

6-OCH₃ 3.95 s

7-OCH₃ 3.96 s

4'-OCH₃ 4.02 s

5-OH 13.05 s

3-OH Not explicitly reported

3'-OH 6.53 br s

Note: Data is primarily based on a related compound, eupatilin, and may require further

verification for Eupatin.

Table 2: ¹³C-NMR Spectroscopic Data of Eupatin
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Carbon Chemical Shift (δ, ppm)

C-2 Data not available

C-3 Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available

C-7 Data not available

C-8 Data not available

C-9 Data not available

C-10 Data not available

C-1' Data not available

C-2' Data not available

C-3' Data not available

C-4' Data not available

C-5' Data not available

C-6' Data not available

6-OCH₃ Data not available

7-OCH₃ Data not available

4'-OCH₃ Data not available

Note: A complete and verified ¹³C-NMR dataset for Eupatin is not currently available in the

searched public literature.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the
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structure.

Table 3: Mass Spectrometry Data of Eupatin

Ion m/z Interpretation

[M+H]⁺ 361.0921 Molecular Ion

Fragments Data not available
Further fragmentation analysis

is required.

Note: The expected monoisotopic mass of Eupatin (C₁₈H₁₆O₈) is 360.0845 Da. The [M+H]⁺ ion

would be observed at m/z 361.0923. Specific fragmentation data is not readily available.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of Eupatin

Wavenumber (cm⁻¹) Functional Group

~3400-3200 O-H stretching (phenolic)

~3000-2850 C-H stretching (aromatic and methyl)

~1650 C=O stretching (ketone)

~1600-1450 C=C stretching (aromatic)

~1250-1000 C-O stretching (ethers and phenols)

Note: This table represents expected characteristic absorption bands for a flavonoid of

Eupatin's structure. A specific experimental IR spectrum for Eupatin is not available in the

searched literature.
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The following are detailed methodologies for the key spectroscopic experiments. These are

generalized protocols for flavonoids and can be adapted for Eupatin.

NMR Spectroscopy
Sample Preparation: A sample of pure Eupatin (typically 1-5 mg) is dissolved in a deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) to a final volume of approximately

0.5-0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz).

¹H-NMR Spectroscopy:

Pulse Sequence: A standard single-pulse experiment is typically used.

Acquisition Parameters:

Spectral Width: 0-15 ppm

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

¹³C-NMR Spectroscopy:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can

be performed to differentiate between CH, CH₂, and CH₃ groups.

Acquisition Parameters:

Spectral Width: 0-200 ppm

Relaxation Delay: 2-10 seconds
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Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required

due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry
Sample Preparation: A dilute solution of Eupatin is prepared in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used

for flavonoids.

Acquisition Parameters:

Ionization Mode: Both positive and negative ion modes are often used to obtain

comprehensive data.

Mass Range: A scan range of m/z 50-1000 is typically sufficient.

Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions, which aids in structural elucidation.

Infrared (IR) Spectroscopy
Sample Preparation: The solid Eupatin sample can be prepared as a KBr (potassium

bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the

solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment or pure KBr is recorded and

subtracted from the sample spectrum.

Signaling Pathway Visualization
Eupatin has been shown to exert its anti-inflammatory effects by modulating key signaling

pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein

Kinase (MAPK) pathways.[3] The following diagram illustrates the inhibitory effect of Eupatin
on the lipopolysaccharide (LPS)-induced inflammatory cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b013028?utm_src=pdf-body
https://www.mdpi.com/1424-8247/18/12/1904
https://www.benchchem.com/product/b013028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

LPS

TLR4

IKK

MAPK
(p38, JNK, ERK)

IκB

 phosphorylates

NF-κB

 releases

Nucleus

 translocates

NF-κB

 activates transcription factors

Activated TFs

Inflammatory Genes
(COX-2, iNOS, TNF-α, IL-6)

Eupatin

 transcription  transcription

Click to download full resolution via product page

Caption: Eupatin's anti-inflammatory mechanism.
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Conclusion
This technical guide provides a summary of the currently available spectroscopic data for

Eupatin. While foundational information is present, there is a clear need for a comprehensive

and unified spectroscopic characterization of this promising natural product. The detailed

experimental protocols and the visualized signaling pathway provided herein serve as a

valuable resource for researchers in the fields of natural product chemistry, pharmacology, and

drug development, facilitating further investigation into the therapeutic potential of Eupatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

